
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 4-nitrophenyl groups attached to the lysinamide backbone, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate as a reagent, which reacts with L-lysine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro compounds.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted lysinamide derivatives.
Applications De Recherche Scientifique
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by binding to receptors or other cellular components, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester: Similar in structure but with tert-butoxycarbonyl protecting groups.
N~2~,N~6~-Di-Boc-L-lysine 4-nitrophenyl ester: Another derivative with Boc protecting groups.
Uniqueness
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
917951-08-7 |
|---|---|
Formule moléculaire |
C18H21N5O5 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2S)-2,6-bis(4-nitroanilino)hexanamide |
InChI |
InChI=1S/C18H21N5O5/c19-18(24)17(21-14-6-10-16(11-7-14)23(27)28)3-1-2-12-20-13-4-8-15(9-5-13)22(25)26/h4-11,17,20-21H,1-3,12H2,(H2,19,24)/t17-/m0/s1 |
Clé InChI |
XRIHFWFWBWRSRV-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NCCCCC(C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


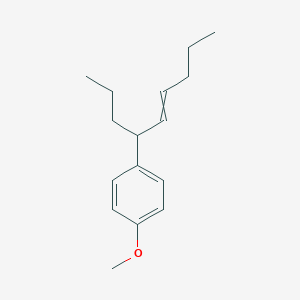

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
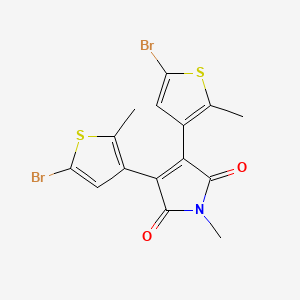
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
methanone](/img/structure/B14198310.png)

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
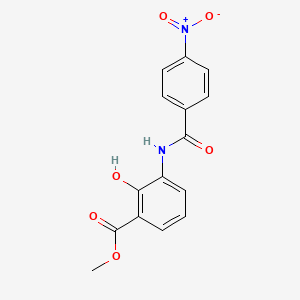
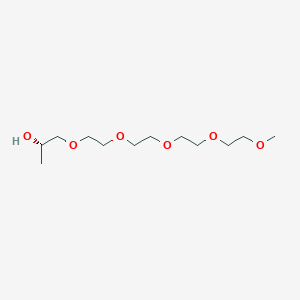
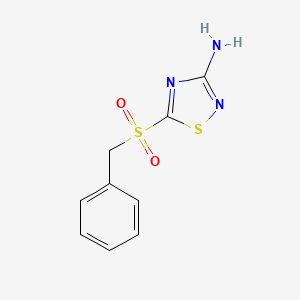
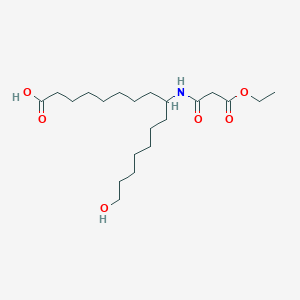
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
